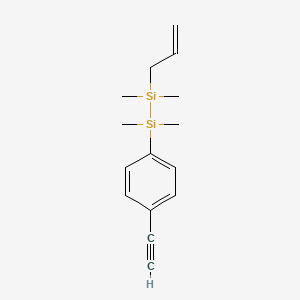










|
REACTION_CXSMILES
|
CO.[OH-].[K+].[CH2:5]([Si:8]([CH3:25])([CH3:24])[Si:9]([CH3:23])([CH3:22])[C:10]1[CH:15]=[CH:14][C:13]([C:16]#[C:17][Si](C)(C)C)=[CH:12][CH:11]=1)[CH:6]=[CH2:7]>Cl>[CH2:5]([Si:8]([CH3:24])([CH3:25])[Si:9]([C:10]1[CH:15]=[CH:14][C:13]([C:16]#[CH:17])=[CH:12][CH:11]=1)([CH3:23])[CH3:22])[CH:6]=[CH2:7] |f:1.2|
|


|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
1-allyl-1,1,2,2-tetramethyl-2-(4-trimethylsilanylethynylphenyl) disilane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Si]([Si](C1=CC=C(C=C1)C#C[Si](C)(C)C)(C)C)(C)C
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 minutes at a temperature of 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to obtain a mixture, which
|
|
Type
|
EXTRACTION
|
|
Details
|
subjected to extraction
|
|
Type
|
WASH
|
|
Details
|
The organic layer thus created was then washed with saturated sodium hydrogen carbonate and also with saturated brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
After the desiccating agent was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product, which
|
|
Type
|
CUSTOM
|
|
Details
|
was then purified by silica gel column chromatography (developing solvent: hexane)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)[Si]([Si](C)(C)C1=CC=C(C=C1)C#C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 19.44 mmol | |
| AMOUNT: MASS | 5.03 g | |
| YIELD: PERCENTYIELD | 65% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |